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Compound of Interest

Compound Name: 1,3-Diiodotetrafluorobenzene

Cat. No.: B3037956

An In-Depth Technical Guide to 1,3-Diiodotetrafluorobenzene for Advanced Research
Applications

Introduction

1,3-Diiodotetrafluorobenzene is a halogenated aromatic compound of significant interest in
the fields of supramolecular chemistry, materials science, and synthetic organic chemistry. Its
unique electronic and structural properties, characterized by two electrophilic iodine atoms and
an electron-deficient tetrafluorinated phenyl ring, make it a powerful building block for
constructing complex molecular architectures through halogen bonding. This guide provides a
comprehensive overview of its physicochemical properties, safety protocols, and applications,
with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structure

1,3-Diiodotetrafluorobenzene is a liquid at room temperature with a high density.[1][2] Its key
properties are summarized below, providing essential data for experimental design and safety
considerations. The molecular formula is CeFal2 and it has a molecular weight of approximately
401.87 g/mol .[2][3][4]
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Property Value Reference(s)
Molecular Formula CeFal2 [1][3][4]
Molecular Weight 401.87 g/mol [21[31[4]
CAS Number 67815-57-0 [1][3][5]

1,2,3,5-tetrafluoro-4,6-
IUPAC Name . [4]
diiodobenzene

Appearance Liquid [2]
Density 2.671 g/cm3 [1]
Boiling Point 256.5°C at 760 mmHg [1]
Flash Point 103.6°C [1]
Refractive Index 1.608 [1]
Purity Typically >298% [2]

Core Applications in Research and Drug
Development

The primary utility of 1,3-diiodotetrafluorobenzene stems from its capacity to act as a potent
halogen bond donor. This non-covalent interaction, where the iodine atom acts as an
electrophilic site (a "o-hole"), is increasingly exploited in crystal engineering and the design of
novel materials.

Supramolecular Chemistry and Crystal Engineering

Halogen bonding is a highly directional and specific interaction, making it an invaluable tool for
the rational design of co-crystals.[6] 1,3-Diiodotetrafluorobenzene, along with its isomers like
1,4-diiodotetrafluorobenzene, is used to assemble complex supramolecular structures.[7] For
instance, it can form predictable, halogen-bonded complexes with molecules containing
nucleophilic atoms like nitrogen (e.g., pyridines), leading to the formation of ordered solid-state
materials.[6][7] The study of these interactions provides fundamental insights into molecular
recognition and self-assembly.
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Role in Fluorinated Compound Synthesis

Fluorinated organic molecules are critical in modern drug discovery. The incorporation of
fluorine can significantly alter a molecule's properties, including lipophilicity, metabolic stability,
and binding affinity.[8][9] While not a direct therapeutic itself, 1,3-diiodotetrafluorobenzene
serves as a valuable precursor and building block for more complex fluorinated scaffolds. Its
structural relative, 1,3-difluorobenzene, is a known intermediate in the synthesis of
pharmaceuticals like the antifungal agent Fluconazole.[10] The principles governing the
reactivity and utility of such fluorinated rings are directly applicable to derivatives like 1,3-
diiodotetrafluorobenzene.

Safety, Handling, and Storage

As a halogenated organic compound, 1,3-diiodotetrafluorobenzene requires careful handling
to minimize exposure and risk.

Hazard ldentification:

 Skin Irritation: Causes skin irritation (H315).[4][11]

o Eye Irritation: Causes serious eye irritation (H319).[4][11]

o Respiratory Irritation: May cause respiratory irritation (H335).[4][11]
Recommended Handling Procedures:

o Ventilation: Use only outdoors or in a well-ventilated area. Emergency eye wash fountains
and safety showers should be readily accessible.[12]

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection. For respiratory protection, a dust mask (type N95 or equivalent) may be
necessary.[12][13]

o Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this
product. Contaminated clothing should be removed and washed before reuse.[12][13]

Storage:
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» Store in a dry, cool, and well-ventilated place.[12][14]
o Keep the container tightly closed and store locked up.[12][13]

 Recommended storage temperature is between 2—-8 °C. The compound may be light-
sensitive.[12]

Experimental Protocol: Synthesis of a Halogen-
Bonded Co-crystal

This protocol provides a representative workflow for utilizing 1,3-diiodotetrafluorobenzene as
a halogen bond donor to form a co-crystal with a generic pyridine-based tecton (acceptor).

Objective: To synthesize and characterize a co-crystal of 1,3-diiodotetrafluorobenzene and a
suitable halogen bond acceptor.

Materials:

1,3-Diiodotetrafluorobenzene (Donor)

3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole (Acceptor) or similar nitrogen-containing tecton[7]

Chloroform (or other suitable solvent)

Glass vials

Methodology:

o Preparation of Solutions:

o Accurately weigh equimolar amounts of 1,3-diiodotetrafluorobenzene and the chosen
halogen bond acceptor.

o Dissolve each component in a minimal amount of chloroform in separate vials. The choice
of solvent is critical; it must dissolve both components without strongly competing for the
halogen bonding sites.

o Co-crystallization:
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o Combine the two solutions into a single, clean glass vial.
o Filter the resulting solution through a PTFE filter to remove any particulate matter.[7]

o Allow the solvent to evaporate slowly at room temperature over several days. Slow
evaporation is crucial as it allows for the formation of high-quality, single crystals suitable
for analysis.

o Crystal Isolation and Characterization:
o Once crystals have formed, carefully isolate them from the remaining solvent.
o Wash the crystals with a small amount of cold solvent to remove any surface impurities.
o Dry the crystals under a gentle stream of inert gas or in a desiccator.

o Validation: Characterize the resulting solids using Single Crystal X-ray Diffraction to
confirm the formation of the co-crystal and analyze the halogen bonding geometry. Further
analysis can be performed using FT-IR spectroscopy and determining the melting point.[7]

Workflow for Co-crystal Synthesis
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Caption: Experimental workflow for the synthesis of a halogen-bonded co-crystal.
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Caption: Diagram of a halogen bond between the iodine atom and a nitrogen atom.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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